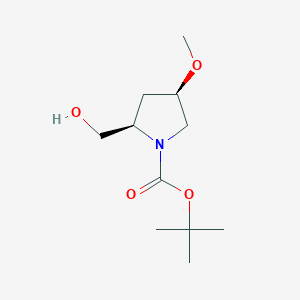
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O2 It is characterized by the presence of an amino group, a benzonitrile moiety, and a tetrahydro-2H-pyran-4-yl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile typically involves the reaction of 3-amino-4-hydroxybenzonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature, usually around 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring
Aplicaciones Científicas De Investigación
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: Shares the tetrahydro-2H-pyran moiety but lacks the benzonitrile group.
3,4-Dihydro-2H-pyran: Contains the pyran ring but lacks the amino and benzonitrile groups.
4-[(2-Tetrahydro-2H-pyran-2-yl)oxy]phenol: Similar ether linkage but with a phenol group instead of an amino group .
Uniqueness
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-amino-4-(oxan-4-yloxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O2/c13-8-9-1-2-12(11(14)7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,14H2 |
Clave InChI |
RRQNXKCOPLNRDF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=C(C=C(C=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)




![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)



